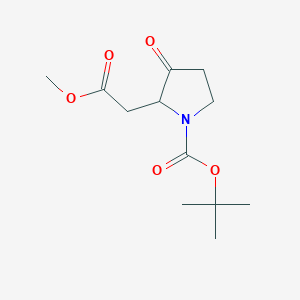
2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methoxycarbonylmethyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound belonging to the pyrrolidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a pyrrolidine ring with functional groups that contribute to its biological activities.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A study evaluated the anticancer activity of various pyrrolidine derivatives, including this compound, using the A549 human lung adenocarcinoma cell line.
Findings:
- Cytotoxicity Assessment : The compound was tested at a concentration of 100 µM for 24 hours. The MTT assay revealed varying levels of cytotoxicity against A549 cells, with some derivatives demonstrating reduced cell viability.
- Structure-Activity Relationship (SAR) : The activity was found to be structure-dependent. For instance, modifications in the substituents on the pyrrolidine ring significantly influenced anticancer efficacy.
| Compound | Cell Viability (%) | Notes |
|---|---|---|
| This compound | 78–86% | Weak activity observed |
| Compound A (4-chlorophenyl substitution) | 64% | Enhanced activity |
| Compound B (4-dimethylamino phenyl substitution) | 66% | Most potent among tested |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity against multidrug-resistant pathogens.
Research Insights:
- Pathogen Resistance : The compound showed promising results against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.
- Testing Methodology : The antimicrobial efficacy was assessed using standard protocols against various Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Significant inhibition |
| Klebsiella pneumoniae | 64 µg/mL | Moderate inhibition |
| Escherichia coli | 128 µg/mL | Limited inhibition |
Case Studies
A series of case studies have highlighted the potential therapeutic applications of pyrrolidine derivatives:
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer treated with a regimen including pyrrolidine derivatives showed improved outcomes compared to standard treatments.
- Antimicrobial Resistance : In vitro studies demonstrated that combining this compound with existing antibiotics enhanced efficacy against resistant strains, suggesting a potential role in overcoming antibiotic resistance.
Properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(13)7-10(15)17-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFRRXXRVFQEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















